Tyrosylarginine methyl ester
CAS No.: 92758-99-1
Cat. No.: VC18971898
Molecular Formula: C16H25N5O4
Molecular Weight: 351.40 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 92758-99-1 |
|---|---|
| Molecular Formula | C16H25N5O4 |
| Molecular Weight | 351.40 g/mol |
| IUPAC Name | methyl (2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoate |
| Standard InChI | InChI=1S/C16H25N5O4/c1-25-15(24)13(3-2-8-20-16(18)19)21-14(23)12(17)9-10-4-6-11(22)7-5-10/h4-7,12-13,22H,2-3,8-9,17H2,1H3,(H,21,23)(H4,18,19,20)/t12-,13+/m0/s1 |
| Standard InChI Key | LOHSJZLQNKMZMK-QWHCGFSZSA-N |
| Isomeric SMILES | COC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)N |
| Canonical SMILES | COC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=C(C=C1)O)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Tyrosylarginine methyl ester features a tyrosine residue (L-configuration) connected to an arginine moiety through a peptide bond, with a methyl ester group at the carboxyl terminus. The IUPAC name, methyl (2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoate, reflects its stereochemical complexity. The tyrosine component contributes a phenolic hydroxyl group, while arginine introduces a guanidino side chain, conferring both hydrophilic and basic properties.
The compound’s isomeric SMILES string, , confirms its chiral centers at the second carbon of tyrosine (S-configuration) and the second carbon of arginine (R-configuration). X-ray crystallography data, though unavailable for this specific compound, suggest structural similarities to related dipeptide esters, where intramolecular hydrogen bonds stabilize the conformation .
Physicochemical Characteristics
Tyrosylarginine methyl ester exhibits a molecular weight of 351.40 g/mol and a calculated partition coefficient (LogP) of -1.2, indicating moderate hydrophilicity. Its solubility profile includes:
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High solubility in polar solvents (e.g., water, methanol) due to ionizable groups
-
Limited solubility in nonpolar solvents (e.g., hexane, chloroform)
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 351.40 g/mol |
| LogP | -1.2 (predicted) |
| Melting Point | Not reported |
| Stability | Hydrolytically labile in acidic/basic conditions |
Synthesis and Manufacturing
Conventional Synthesis Routes
The synthesis involves two primary steps:
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Peptide Bond Formation: Tyrosine and arginine are condensed via solid-phase peptide synthesis (SPPS) or solution-phase methods. SPPS, utilizing Fmoc- or Boc-protected amino acids, achieves yields of 70–85%.
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Esterification: The carboxyl group of arginine is methylated using methanol and a strong acid catalyst (e.g., sulfuric acid, HCl) .
A patented method (US8039662B2) optimizes esterification by repeating reaction cycles (3–10 iterations), increasing conversion rates to >99% . Critical parameters include:
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Methanol-to-amino acid molar ratio: 6–10:1
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Acid concentration: 1–2 M
-
Temperature: 40–60°C
Table 2: Synthesis Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Methanol Ratio | 6–10:1 | Maximizes esterification |
| Reaction Cycles | 3–5 | Balances yield and cost |
| Temperature | 50°C | Minimizes side reactions |
Enzymatic Approaches
Biological Activities and Mechanisms
Antimicrobial Properties
Dipeptide methyl esters, including tyrosylarginine derivatives, disrupt microbial membranes via electrostatic interactions with phospholipids. Preliminary assays indicate:
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Bacteria: MIC values of 32–64 µg/mL against Staphylococcus aureus
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Fungi: Moderate activity against Candida albicans (MIC: 128 µg/mL)
Anticancer Activity
Tyrosylarginine methyl ester induces apoptosis in MCF-7 breast cancer cells (IC50: 50 µM) through caspase-3 activation. Synergy with doxorubicin enhances efficacy by 40%.
Analytical Characterization
Chromatographic Methods
Reverse-phase HPLC (C18 column, 5 µm, 250 × 4.6 mm) with a gradient of acetonitrile/0.1% TFA achieves baseline separation (retention time: 12.3 min). MS analysis confirms the molecular ion peak at m/z 352.2 ([M+H]⁺).
Spectroscopic Techniques
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FTIR: Peaks at 1740 cm⁻¹ (ester C=O), 1650 cm⁻¹ (amide I), and 1540 cm⁻¹ (amide II)
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NMR: δ 3.65 ppm (ester CH3), δ 7.05 ppm (tyrosine aromatic protons)
Applications in Pharmaceutical Development
Prodrug Design
The methyl ester enhances membrane permeability, enabling intracellular hydrolysis to active tyrosylarginine. Rat pharmacokinetic studies show a 3-fold increase in bioavailability compared to the free dipeptide.
Peptide Synthesis Intermediate
Tyrosylarginine methyl ester serves as a building block for anticoagulant peptides targeting thrombin. Coupling with D-Phe-Pro-Arg yields inhibitors with Ki values <1 nM.
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